(3-chlorophenyl)(2-ethoxyphenyl)methanamine
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Overview
Description
(3-chlorophenyl)(2-ethoxyphenyl)methanamine is an organic compound with the molecular formula C15H16ClNO It is a methanamine derivative characterized by the presence of a 3-chlorophenyl group and a 2-ethoxyphenyl group attached to the methanamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)(2-ethoxyphenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 2-ethoxyaniline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired methanamine derivative. The reaction conditions generally include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)(2-ethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
(3-chlorophenyl)(2-ethoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)(2-ethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)(4-ethoxyphenyl)methanamine
- (3-chlorophenyl)(2-methoxyphenyl)methanamine
- (3-chlorophenyl)(2-ethoxyphenyl)ethanamine
Uniqueness
(3-chlorophenyl)(2-ethoxyphenyl)methanamine is unique due to the specific positioning of the chlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(3-chlorophenyl)(2-ethoxyphenyl)methanamine, also known as a derivative of phenylmethanamine, has garnered attention for its potential biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a chlorophenyl group and an ethoxyphenyl group, which are crucial for its biological activity.
Research indicates that the biological activity of this compound is primarily linked to its interaction with microtubules. The compound has been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division. This inhibition leads to mitotic arrest in cancer cells, making it a candidate for further exploration in cancer therapeutics.
Anticancer Properties
- Mitotic Arrest : Studies have demonstrated that this compound induces mitotic arrest in various cancer cell lines, particularly colon cancer cells. For instance, a derivative known as AK301 (4-(3-chlorophenyl)piperazin-1-yl(2-ethoxyphenyl)methanone) exhibited an effective dose (ED50) of approximately 115 nM in HT29 human colon cancer cells .
- Cell Cycle Effects : Flow cytometry analysis has shown that treatment with this compound leads to an increased percentage of cells arrested in the G2/M phase of the cell cycle compared to untreated controls . This effect is critical for understanding how the compound may sensitize cancer cells to apoptotic signals.
- Apoptosis Sensitization : The compound enhances the sensitivity of cancer cells to apoptotic ligands such as TNF (Tumor Necrosis Factor). Cells treated with this compound displayed elevated levels of TNFR1 and increased activation of caspases involved in apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the positioning and nature of substituents on the phenyl rings. Variations in these groups can significantly alter the compound's potency and selectivity against different cancer cell lines. For example, modifications to the ethoxy group have been shown to impact the overall efficacy of related compounds in inducing mitotic arrest .
Table 1: Biological Activity Summary
Compound Name | Cell Line | ED50 (nM) | Mechanism of Action |
---|---|---|---|
AK301 | HT29 Colon Cancer | 115 | Mitotic arrest, tubulin polymerization inhibition |
AK302 | MCF-7 Breast Cancer | 10-33 | Tubulin destabilization |
Case Studies
- Colon Cancer Study : A study involving AK301 highlighted its ability to induce significant mitotic arrest specifically in colon cancer cells while having reduced effects on normal lung fibroblast cells . This selectivity suggests potential therapeutic applications with minimized side effects.
- Breast Cancer Research : Another investigation into related compounds demonstrated significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics . This indicates that derivatives of this compound may serve as promising candidates for further development.
Properties
IUPAC Name |
(3-chlorophenyl)-(2-ethoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-2-18-14-9-4-3-8-13(14)15(17)11-6-5-7-12(16)10-11/h3-10,15H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKLOFFKVHCUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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